molecular formula C18H29N5O4 B611626 Val-cit-PAB-OH CAS No. 159857-79-1

Val-cit-PAB-OH

カタログ番号 B611626
CAS番号: 159857-79-1
分子量: 379.461
InChIキー: VEGGTWZUZGZKHY-GJZGRUSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val-Cit-PAB-OH is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit will specifically be cleaved by Cathepsin B .


Synthesis Analysis

Val-cit-PAB-OH acts as a reagent in the preparation of cell-penetrating peptidic GRP78 ligand for tumor cell-specific prodrug therapy, preparation of monomethylvaline derivative conjugates with ligands and antibodies for cancer treatment. It was prepared from FMoc-Val-Cit-PAB with diethyl amine by stirring in DMF for 16 h at room temperature .


Molecular Structure Analysis

The molecular formula of Val-cit-PAB-OH is C18H29N5O4. The exact mass is 379.22 and the molecular weight is 379.461 .


Chemical Reactions Analysis

Val-cit-PAB-OH acts as a reagent in the preparation of cell-penetrating peptidic GRP78 ligand for tumor cell-specific prodrug therapy, preparation of monomethylvaline derivative conjugates with ligands and antibodies for cancer treatment .


Physical And Chemical Properties Analysis

Val-cit-PAB-OH is a white to almost white powder with a purity of at least 98%. It has a melting point of 168 °C (dec.) . The elemental analysis shows that it contains C, 56.98; H, 7.70; N, 18.46; O, 16.86 .

科学的研究の応用

“Val-cit-PAB-OH” is a peptide linker molecule used in the synthesis of drug conjugates . It is cleaved by cathepsin B, a protease highly expressed in cancer cells, which confers specificity of the drug conjugates to cancer cells . Here are some applications of “Val-cit-PAB-OH” based on the available information:

  • Antibody-Drug Conjugates (ADCs)

    • “Val-cit-PAB-OH” has been used in the synthesis of ADCs . ADCs are a growing class of cancer therapeutics with promising clinical outcomes . They exert their activity by a mechanism that involves an antibody-directed delivery of potent cytotoxic drugs specifically to the target-expressing cells where they are released only after target-mediated internalization .
    • The attachment of the cytotoxic drug to the antibody relies on one of two general types of chemical linkers, cleavable or noncleavable, both of which require intracellular processing to allow for release of the active cytotoxic species .
    • The degree of stability of antibody–drug linkers in systemic circulation, and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of ADCs in vivo .
  • Tubulin Polymerization Inhibitors

    • “Val-cit-PAB-OH” has been used in the synthesis of ADCs containing the tubulin polymerization inhibitors KGP05 or monomethyl auristatin D (MMAD) .
  • ADCETRIS and POLIVY

    • “Val-cit-PAB-OH” is used in the construction of two approved ADC drugs, ADCETRIS and POLIVY . These drugs have adapted the same linker construct mc-VC-PABC, containing a maleimidocaproyl spacer, the standard Val-Cit dipeptide sequence as cathepsin substrate, and a PABC self-immolative spacer .
    • These drugs have shown good plasma stability, release behavior, and chemical tractability . About 20% of ADCs that entered clinical trials are equipped with a Val-Cit linker in order to control drug release .
  • Pro-Drug Activation

    • Cathepsin B is a lysosomal cysteine protease that is highly up-regulated in malignant cells, making it attractive for pro-drug activation . The concentration of this enzyme in plasma is lower than its lysosome concentration .
    • Cathepsin B can recognize and cleave specific dipeptide sequences, and a preliminary screening showed that doxorubicin could be efficiently released from specific dipeptides upon cathepsin B incubation . Among more than 10 dipeptides screened, Val-Cit linker revealed the most potential in being recognized by the protease and stable in human and mouse serum .
  • Clickable Shiga Toxin B Subunit for Drug Delivery in Cancer Therapy

    • “Val-Cit-PAB-OH” has been used in the construction of a drug delivery system using the Shiga Toxin B subunit . The Shiga Toxin B subunit can be used as a carrier that detects the tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors .
    • The Shiga Toxin B subunit was clicked to the antineoplastic agent monomethyl auristatin E (MMAE) and evaluated in cell-killing assays for its ability to deliver the drug to Gb3-expressing tumor cells . The conjugate induced uptake and release of the MMAE drug in Gb3-positive tumor cells, reaching 94% of HT-29 cell elimination at 72 h post-treatment and low nanomolar doses while sparing LS-174 cells .
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs

    • “Val-Cit-PAB-OH” has been used in the study of the stability of antibody–drug linkers in systemic circulation, and the rate of their intracellular processing within target cancer cells .
    • The study identified Carboxylesterase 1C as the enzyme responsible for the extracellular hydrolysis of valine-citrulline-p-aminocarbamate (VC-PABC)-based linkers in mouse plasma .
    • The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker .

Safety And Hazards

Val-cit-PAB-OH is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

将来の方向性

Val-cit-PAB-OH is used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit will specifically be cleaved by Cathepsin B . This suggests that Val-cit-PAB-OH has potential for future use in the development of new ADCs.

特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGTWZUZGZKHY-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Val-cit-PAB-OH

CAS RN

159857-79-1
Record name (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
25
Citations
HT Hsueh, RT Chou, U Rai, P Kolodziejski… - Journal of Controlled …, 2023 - Elsevier
… MC-Val-Cit-PAB-OH (maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol), was conducted as previously described with minor modifications [10,11]. MC-Val-Cit-PAB-OH (8.68 …
Number of citations: 6 www.sciencedirect.com
BE Toki, CG Cerveny, AF Wahl… - The Journal of organic …, 2002 - ACS Publications
… The peptide derivative, Z-valine-citrulline-p-aminobenzyl alcohol (1, Z-val-cit-PAB-OH) has previously been used for the preparation of Z-val-cit-PAB-doxorubicin carbamate, a …
Number of citations: 201 pubs.acs.org
Y Li, R Si, J Wang, P Hai, Y Zheng, Q Zhang, X Pan… - Bioorganic …, 2023 - Elsevier
… Val-Cit-PAB-OH 30.00 mg was weighed and dissolved in 1 ml of NMP, followed by the addition of 29.25 mg of N-succinimidyl 6-maleimidocaproate to the system and the reaction was …
Number of citations: 1 www.sciencedirect.com
P Liu, B Li, M **, Z Chen, H Sun, X Huan, X Xu… - Green …, 2019 - pubs.rsc.org
… This compound can be coupled with Val-Cit-PAB-OH to afford 8evia our method. A preliminary in vitro liver stability assessment (ESI Fig. S2†) of 8e indicated good metabolic stability, …
Number of citations: 3 pubs.rsc.org
SH Wang, WC Chou, HC Huang, TA Lee… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… To provide on-target deglycosylation, we developed an ADC by crossing linking anti-SLAMF7 antibody with NGI-1 (SLAMF7-ADC) using a cleavable linker (MC-Val-Cit-PAB-OH), which …
Number of citations: 1 www.ncbi.nlm.nih.gov
HC Huang, YJ Lai, CC Liao, FY Wang, KB Huang… - …, 2021 - thelancet.com
Background Despite clinical success with anti-spike vaccines, the effectiveness of neutralizing antibodies and vaccines has been compromised by rapidly spreading SARS-CoV-2 …
Number of citations: 37 www.thelancet.com
PF Chiu, CK Chang, PS Huang, YY Lin… - Journal of Medicinal …, 2023 - ACS Publications
… A drug containing the Val–Cit–PAB-OH linker acts as a substrate for CTSB. (38) Hence, using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS…
Number of citations: 3 pubs.acs.org
JT Miller - 2020 - orb.binghamton.edu
Success of Antibody-drug conjugates (ADCs) relies on the maintained integrity of a chemical linker fusing a therapeutic payload to a monoclonal antibody. Recent reports have revealed …
Number of citations: 2 orb.binghamton.edu
PA Kolodziejski - 2023 - jscholarship.library.jhu.edu
… The synthesis of HR97 sunitinib first included the activation of the original linker MC-Val-Cit-PAB-OH. It was suspended in DMF at 0C with a water bath sonication for 30 minutes. After, it …
Number of citations: 2 jscholarship.library.jhu.edu
LR Staben, J Chen, J Cruz-Chuh… - Journal of Medicinal …, 2020 - ACS Publications
… the unprotected aniline contained in 38 to the corresponding isocyanate (or possibly the carbamic chloride) followed by condensation with commercially available Boc-Val-Cit-PAB–OH …
Number of citations: 7 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。